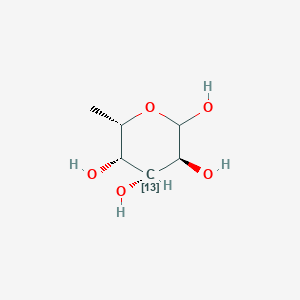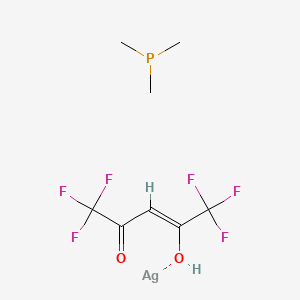
Trimethylphosphine(hexafluoroacetylacetonato)silver (I)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is a coordination compound with the chemical formula Ag(C5HF6O2)P(CH3)3. This compound is known for its application in the chemical vapor deposition of silver, which is a process used to create thin films of silver on various substrates .
作用机制
Target of Action
The primary target of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is the surface of solid substrates, such as silicon wafers and ZnO nanopowder . These substrates are often modified (e.g., hydroxyl-terminated) to enhance the deposition of silver .
Mode of Action
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is used to deposit silver onto these solid substrates through a process known as chemical vapor deposition . This compound interacts with the substrate surface, leading to the deposition of silver nanoparticles and films .
Biochemical Pathways
For instance, the combination of silver and silicon has shown promising properties for energy conversion .
Pharmacokinetics
Its use in chemical vapor deposition suggests that it can be effectively distributed across the surface of a substrate .
Result of Action
The deposition of silver by Trimethylphosphine(hexafluoroacetylacetonato)silver (I) results in the formation of silver nanoparticles and films on the substrate surface . Following deposition, oxygen plasma treatment can be used to remove remaining organic ligands, leading to changes in the morphology of the deposited material . This process can result in particle agglomeration and the oxidation of metallic silver to Ag2O .
Action Environment
The action of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can be influenced by various environmental factors. For instance, the presence of water can modify the substrate surface, affecting the deposition process . Additionally, the use of oxygen plasma post-treatment can alter the morphology of the deposited silver and remove fluorine-containing ligands .
生化分析
Biochemical Properties
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound can interact with thiol groups in proteins, leading to the formation of silver-thiol complexes. These interactions can result in the inhibition of enzyme activity, as the binding of silver to thiol groups can disrupt the enzyme’s active site . Additionally, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can interact with nucleic acids, potentially affecting DNA and RNA stability and function .
Cellular Effects
The effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of silver ions can lead to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components . This oxidative stress can result in changes in gene expression, as cells activate stress response pathways to mitigate the damage. Furthermore, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can affect cellular metabolism by interacting with key metabolic enzymes, potentially inhibiting their activity and altering metabolic flux .
Molecular Mechanism
At the molecular level, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) exerts its effects through several mechanisms. One primary mechanism is the binding of silver ions to thiol groups in proteins, leading to enzyme inhibition . This binding can disrupt the enzyme’s active site, preventing substrate binding and catalysis. Additionally, silver ions can interact with nucleic acids, potentially causing structural changes that affect DNA and RNA function . The generation of ROS in the presence of silver ions can also lead to oxidative damage to cellular components, further contributing to the compound’s biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that silver ions can gradually leach from the compound, leading to sustained oxidative stress and cellular damage . Additionally, the degradation of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can result in the formation of secondary products that may have distinct biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as oxidative stress, enzyme inhibition, and cellular damage . High doses of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can also lead to systemic toxicity, affecting multiple organs and systems in animal models .
Metabolic Pathways
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit key metabolic enzymes by binding to their thiol groups, leading to altered metabolic flux and changes in metabolite levels . Additionally, the generation of ROS in the presence of silver ions can affect redox-sensitive metabolic pathways, further influencing cellular metabolism . The interactions of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) with nucleic acids can also impact gene expression, indirectly affecting metabolic pathways .
Transport and Distribution
The transport and distribution of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, such as metal ion transporters . Once inside the cell, Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the binding of silver ions to thiol groups in proteins can result in the localization of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . Additionally, the interactions of this compound with nucleic acids can lead to its localization in the nucleus, affecting gene expression and DNA stability .
准备方法
The synthesis of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) typically involves the reaction of silver nitrate with hexafluoroacetylacetone and trimethylphosphine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.
化学反应分析
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide (Ag2O) when exposed to oxygen plasma.
Reduction: It can be reduced to metallic silver under certain conditions.
Substitution: The ligands in the compound can be substituted with other ligands, depending on the reaction conditions.
Common reagents used in these reactions include oxygen plasma for oxidation and various reducing agents for reduction. The major products formed from these reactions are typically silver oxide and metallic silver .
科学研究应用
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) has several scientific research applications:
Biology: The compound’s ability to form silver nanoparticles makes it useful in biological applications, such as antimicrobial coatings.
相似化合物的比较
Trimethylphosphine(hexafluoroacetylacetonato)silver (I) can be compared with other silver coordination compounds, such as:
Silver acetylacetonate: Similar in its use for silver deposition but differs in the ligands attached to the silver ion.
Silver nitrate: Commonly used in various chemical reactions but does not have the same vapor deposition properties.
Silver oxide: Used in different applications, primarily as an oxidizing agent.
The uniqueness of Trimethylphosphine(hexafluoroacetylacetonato)silver (I) lies in its specific ligands, which make it particularly suitable for chemical vapor deposition processes .
属性
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver;trimethylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFNWYBRMNCHFP-UAIGNFCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11AgF6O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Can Trimethylphosphine(hexafluoroacetylacetonato)silver(I) be used for controlled silver nanoparticle synthesis, and how does this compare to traditional methods?
A3: Yes, (hfac)Ag(PMe3) can be utilized in both AB-type and ABC-type Atomic Layer Deposition (ALD) processes for controlled silver nanoparticle synthesis. [] In AB-type ALD, (hfac)Ag(PMe3) is combined with formalin, while in ABC-type ALD, it is used alongside trimethylaluminum and H2O. [] These methods allow for precise control over particle size and size distribution, which is a significant advantage over conventional wet chemistry techniques. [] ABC-type ALD, in particular, allows for increased metal loading while maintaining consistent particle size. [] This level of control makes ALD using (hfac)Ag(PMe3) highly attractive for synthesizing supported metal nanoparticles with specific properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
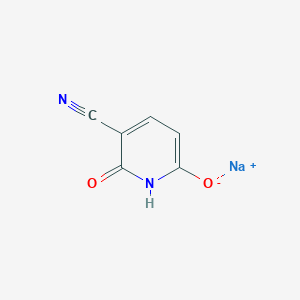
![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)
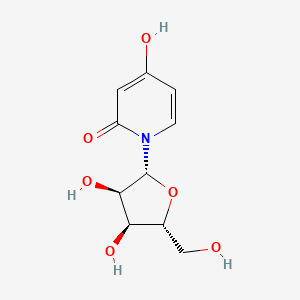
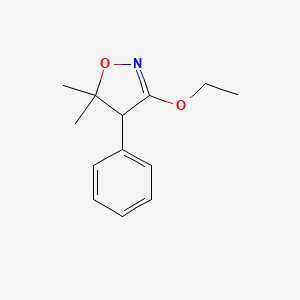
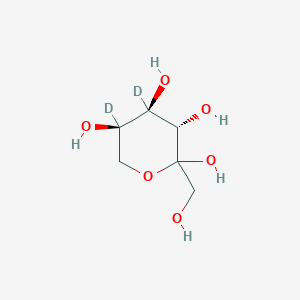
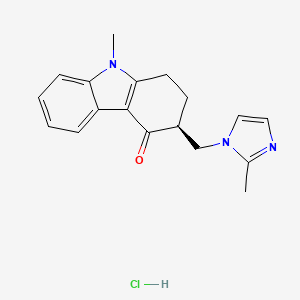

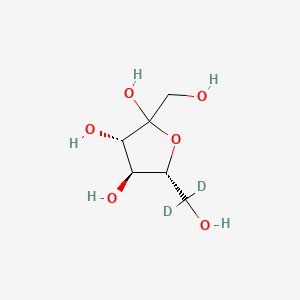
![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
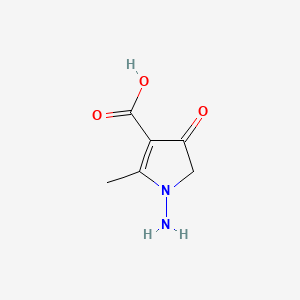
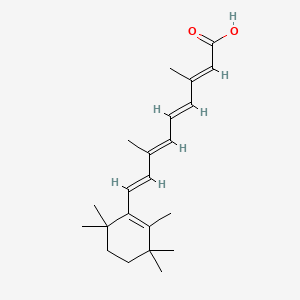
![L-[1-13C]Fucose](/img/structure/B583657.png)

